molecular formula C17H17N3O3S B7850488 N-(4-acetylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B7850488
M. Wt: 343.4 g/mol
InChI Key: DFIWCOPQYGTSOO-UHFFFAOYSA-N
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Description

Compound “N-(4-acetylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide” is a chemical entity with specific properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “N-(4-acetylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide” involves multiple steps, including specific reaction conditions and reagents. Detailed synthetic routes are often proprietary and may involve complex organic reactions.

Industrial Production Methods: Industrial production of “this compound” typically involves large-scale chemical processes, ensuring high yield and purity. These methods are optimized for cost-effectiveness and efficiency.

Types of Reactions:

    Oxidation: “this compound” can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert “this compound” into reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: Substitution reactions involve replacing one functional group in “this compound” with another, using various reagents and catalysts.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. They can include various derivatives and modified compounds.

Scientific Research Applications

Chemistry: “N-(4-acetylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide” is used in chemical research for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, “this compound” may be used to investigate cellular processes and interactions at the molecular level.

Industry: Industrially, “this compound” is utilized in the production of specialized materials and chemicals, contributing to advancements in various sectors.

Mechanism of Action

The mechanism by which “N-(4-acetylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide” exerts its effects involves specific molecular targets and pathways. These may include interactions with enzymes, receptors, or other biomolecules, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: “N-(4-acetylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide” is unique due to its specific structural features and reactivity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, or biological activity.

This detailed article provides an overview of “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10(21)11-5-7-12(8-6-11)18-15(22)9-24-17-19-14-4-2-3-13(14)16(23)20-17/h5-8H,2-4,9H2,1H3,(H,18,22)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIWCOPQYGTSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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